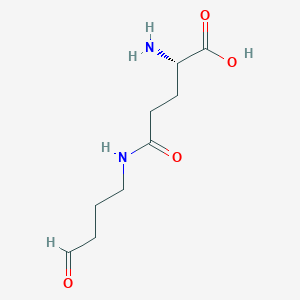
gamma-Glutamyl-gamma-aminobutyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-glutamyl-gamma-aminobutyraldehyde is an L-glutamine derivative that is L-glutamine in which a hydrogen attached to the amide nitrogen is replaced by a 4-oxobutyl group. It has a role as an Escherichia coli metabolite. It is a L-glutamine derivative, an aldehyde and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a this compound zwitterion.
科学的研究の応用
Synthesis Pathways
The synthesis of gamma-Glutamyl-gamma-aminobutyraldehyde occurs primarily through the following pathways:
- GABA Metabolic Pathway : In this pathway, GABA is synthesized from glutamate via the action of glutamate decarboxylase. The compound can then be formed through the oxidation of gamma-glutamylputrescine by specific enzymes .
- Putrescine Utilization Pathway : This pathway involves the γ-glutamylation of putrescine, leading to the production of this compound, which is subsequently converted into GABA .
Metabolic Engineering
This compound is increasingly relevant in metabolic engineering, particularly for the microbial production of GABA and delta-aminolevulinic acid (ALA). These compounds are valuable in various fields including agriculture and medicine due to their multifunctional properties . The microbial synthesis of these compounds presents an eco-friendly alternative to traditional chemical synthesis methods.
Therapeutic Potential
Research has indicated that this compound may have therapeutic implications. GABA, which is derived from this compound, serves as an important inhibitory neurotransmitter in the mammalian nervous system. It has been linked to various health benefits including anti-diabetic and anti-hypertensive effects . Additionally, its role as a potential treatment for neurological disorders is being explored.
Biomarker for Disease
Elevated levels of this compound have been observed in certain pathological conditions. For instance, its presence has been noted in metabolic profiles during acute infections, suggesting its potential as a biomarker for disease states . Understanding its role in these contexts could lead to improved diagnostic tools.
Case Study 1: Elevated Gamma Glutamyl Transferase Levels
A case study highlighted a young male with elevated Gamma Glutamyl Transferase (GGT) levels during routine medical checks. This elevation was linked to prior chemotherapy treatment for Acute Lymphoblastic Leukemia. The ongoing elevation raised concerns about liver function and prompted further investigation into metabolic pathways involving gamma-glutamyl compounds .
Case Study 2: Microbial Production Optimization
In another study focused on optimizing microbial production of GABA, researchers employed genetic modifications to enhance the yield of gamma-aminobutyric acid through pathways involving this compound. This research demonstrated significant advancements in producing these compounds sustainably for agricultural applications .
Table 1: Comparison of Metabolic Pathways Involving this compound
| Pathway | Key Enzymes | End Products | Applications |
|---|---|---|---|
| GABA Metabolic Pathway | Glutamate Decarboxylase | GABA | Neurological health |
| Putrescine Utilization Pathway | PuuA, PuuB | Gamma-aminobutyric acid | Agricultural growth regulators |
Table 2: Therapeutic Applications of GABA Derivatives
| Application | Description | Potential Benefits |
|---|---|---|
| Anti-diabetic | Reduces insulin resistance | Improves glucose metabolism |
| Anti-hypertensive | Lowers blood pressure | Reduces cardiovascular risks |
| Neuroprotective | Protects against neurodegenerative diseases | Enhances cognitive function |
特性
分子式 |
C9H16N2O4 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
(2S)-2-amino-5-oxo-5-(4-oxobutylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O4/c10-7(9(14)15)3-4-8(13)11-5-1-2-6-12/h6-7H,1-5,10H2,(H,11,13)(H,14,15)/t7-/m0/s1 |
InChIキー |
JZNLEPLZUABCSQ-ZETCQYMHSA-N |
SMILES |
C(CC=O)CNC(=O)CCC(C(=O)O)N |
異性体SMILES |
C(CC=O)CNC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
C(CC=O)CNC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















